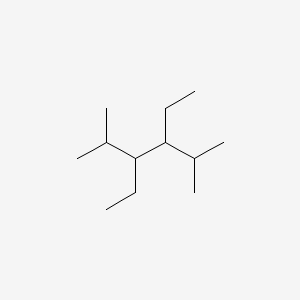

3,4-Diethyl-2,5-dimethylhexane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62184-95-6 |

|---|---|

Molekularformel |

C12H26 |

Molekulargewicht |

170.33 g/mol |

IUPAC-Name |

3,4-diethyl-2,5-dimethylhexane |

InChI |

InChI=1S/C12H26/c1-7-11(9(3)4)12(8-2)10(5)6/h9-12H,7-8H2,1-6H3 |

InChI-Schlüssel |

WCPAKUFSQFCWTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(C)C)C(CC)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Diethyl-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Branched Alkanes

Branched alkanes, such as 3,4-Diethyl-2,5-dimethylhexane, are fundamental components in a vast array of applications, from advanced lubricants and fuels to reference materials in analytical chemistry. Their intricate three-dimensional structures give rise to unique physical properties that differ significantly from their straight-chain counterparts. Understanding these properties is paramount for predicting their behavior in various systems, designing novel molecules with tailored characteristics, and developing robust analytical methods for their identification and quantification.

This compound, a C12 hydrocarbon, presents a compelling case study in the structure-property relationships of highly branched alkanes. Its molecular architecture, featuring both ethyl and methyl substitutions along a hexane backbone, influences its volatility, fluidity, and intermolecular interactions in a predictable yet nuanced manner.

Molecular Structure and Isomerism

The systematic IUPAC name, this compound, precisely describes the connectivity of the atoms in the molecule. The core is a six-carbon chain (hexane) with two ethyl groups attached to the third and fourth carbon atoms, and two methyl groups at the second and fifth positions.

Chemical Structure:

Caption: 2D skeletal structure of this compound.

This structure gives rise to several stereoisomers due to the presence of chiral centers at positions 3 and 4. The specific spatial arrangement of the substituents will subtly influence the packing efficiency in the solid state and intermolecular forces in the liquid state, leading to minor variations in physical properties between stereoisomers.

Core Physical Properties

Direct experimental values for the physical properties of this compound are not prominently available in the reviewed scientific literature. However, we can infer its likely characteristics based on established principles of hydrocarbon chemistry and data from its isomers.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, with a focus on predicted values and comparative data from a closely related isomer.

| Physical Property | This compound (Predicted/Inferred) | 3,4-diethyl-2-methylhexane (for comparison)[1] | General Trends for Branched Alkanes |

| Molecular Formula | C₁₂H₂₆ | C₁₁H₂₄ | - |

| Molecular Weight | 170.33 g/mol | 156.31 g/mol | Increases with carbon number. |

| CAS Number | 62184-95-6 | - | - |

| Boiling Point | Estimated to be in the range of 180-195 °C | 183 °C | Lower than straight-chain isomers due to reduced surface area and weaker van der Waals forces. Increases with molecular weight.[2][3] |

| Melting Point | Expected to be low, likely below -50 °C | Not available | Highly branched, symmetrical molecules can have higher melting points due to better crystal packing. However, complex, asymmetric branching often leads to lower melting points. |

| Density | Estimated to be ~0.76 - 0.78 g/mL at 20 °C | 0.773 g/mL | Generally less dense than water. Increases with molecular weight but branching can slightly decrease density compared to linear isomers.[2] |

| Refractive Index | Estimated to be ~1.43 - 1.44 at 20 °C | 1.433 | Increases with molecular weight and density. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[4][5][6] | Insoluble in water; Soluble in nonpolar organic solvents. | "Like dissolves like" principle applies. Alkanes are nonpolar and thus soluble in other nonpolar solvents.[4][5][6] |

Causality Behind Physical Property Trends

-

Boiling Point: The boiling point of alkanes is primarily determined by the strength of the intermolecular van der Waals forces, which are dependent on the surface area of the molecule.[2][3] For this compound, the extensive branching creates a more compact, spherical shape compared to its linear isomer, n-dodecane. This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and consequently, a lower boiling point. The boiling point of the slightly smaller isomer, 3,4-diethyl-2-methylhexane, is 183 °C, suggesting that the boiling point of this compound will be slightly higher due to its larger molecular weight.[1]

-

Melting Point: The melting point is influenced by both the strength of intermolecular forces and the efficiency of crystal lattice packing. Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. The structure of this compound is relatively complex and lacks high symmetry, which would likely lead to inefficient packing and a low melting point.

-

Density: Alkanes are generally less dense than water.[2] The density of branched alkanes tends to be slightly lower than their straight-chain isomers because the branching can disrupt efficient packing in the liquid state. As with other physical properties, density increases with increasing molecular weight within a homologous series.

-

Solubility: The nonpolar nature of the C-C and C-H bonds in this compound dictates its solubility.[3][7] It is hydrophobic and therefore insoluble in polar solvents like water. Conversely, it is readily soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, following the principle of "like dissolves like."[4][5][6]

Experimental Determination of Physical Properties: A Self-Validating Approach

To ensure the scientific integrity of physical property data, it is crucial to employ well-established and validated experimental protocols. The following sections detail the standard methodologies for determining the key physical properties of a liquid alkane like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that can be determined with high precision. The chosen method must ensure accurate temperature measurement and the establishment of a true equilibrium between the liquid and vapor phases.

Experimental Workflow: Boiling Point Determination by Ebulliometry

Caption: Step-by-step process for density measurement.

Detailed Protocol:

-

Pycnometer Calibration: The exact volume of the pycnometer is determined by weighing it empty and then filled with deionized water of a known temperature and density.

-

Sample Measurement: The calibrated pycnometer is thoroughly dried and weighed. It is then filled with this compound.

-

Temperature Equilibration: The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium (typically 20 °C or 25 °C). The volume is adjusted precisely to the calibration mark.

-

Final Weighing: The pycnometer and its contents are weighed again.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Causality and Trustworthiness: The accuracy of this method relies on the precise calibration of the pycnometer's volume and the accurate control of the temperature, as density is temperature-dependent. Performing multiple measurements and averaging the results enhances the reliability of the data.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property of a pure compound.

Detailed Protocol:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading and Temperature Correction: The refractive index is read from the scale. The temperature of the measurement is also recorded, and if it is not the standard temperature (usually 20 °C), a correction is applied.

Causality and Trustworthiness: The refractive index is highly sensitive to impurities. A sharp, clear dividing line in the refractometer is indicative of a pure sample. The measurement is quick, non-destructive, and requires only a small amount of sample.

Spectral Data for Structural Confirmation

While not strictly physical properties, spectroscopic data are essential for confirming the chemical structure of this compound and ensuring the purity of the sample used for physical property measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide a definitive map of the carbon and hydrogen framework, confirming the connectivity and substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (170.33 g/mol ) and provide a fragmentation pattern that is characteristic of its branched structure.

Conclusion

This compound serves as an excellent model for understanding the physical properties of highly branched alkanes. While specific experimental data for this compound are sparse, a thorough understanding of the underlying principles of intermolecular forces and molecular packing allows for reliable predictions of its behavior. The experimental protocols detailed in this guide provide a robust framework for the accurate and verifiable determination of its physical properties, ensuring the high quality of data required for advanced research and development applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Stenutz, R. (n.d.). 3,4-diethyl-2-methylhexane. The Stenutz Pages. Retrieved January 8, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

-

Vedantu. (n.d.). Physical Properties of Alkanes and Their Variations. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkanes. Retrieved January 8, 2026, from [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved January 8, 2026, from [Link]

-

Lumen Learning. (n.d.). Physical Properties of Alkanes. MCC Organic Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. 3,4-diethyl-2-methylhexane [stenutz.eu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-depth Technical Guide to 3,4-Diethyl-2,5-dimethylhexane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive technical overview of the highly branched alkane, 3,4-Diethyl-2,5-dimethylhexane. A critical point of clarification is addressed at the outset: the user-provided CAS number 1069-33-6 is correctly associated with 2,5-Diaminohexanedioic acid , not the named alkane. This document will focus on the correct compound, This compound , which is assigned CAS Number 62184-95-6 .[1][2]

This whitepaper delves into the structural characteristics, physicochemical properties, stereochemical complexity, and spectroscopic analysis of this compound. A plausible, detailed laboratory-scale synthesis is proposed, grounded in established organometallic chemistry, to provide a practical framework for researchers. Furthermore, the guide explores the broader context of highly branched alkanes in industrial and pharmaceutical applications, followed by essential safety and handling protocols.

Compound Identification and Structural Elucidation

Correcting the Record: CAS Number Disambiguation

It is imperative to begin by clarifying a significant discrepancy in the initial query. The Chemical Abstracts Service (CAS) registry, the global standard for chemical substance identification, assigns distinct numbers to unique chemical structures.

-

This compound: The correct CAS Registry Number is 62184-95-6 .[1][2]

-

CAS Number 1069-33-6: This number correctly identifies 2,5-Diaminohexanedioic acid , a diamino acid with the molecular formula C₆H₁₂N₂O₄.

This guide will proceed with a detailed analysis of the named compound, this compound.

IUPAC Nomenclature and Molecular Structure

This compound is a saturated acyclic hydrocarbon.[3] Its structure is based on a six-carbon hexane main chain, with methyl groups at positions 2 and 5, and ethyl groups at positions 3 and 4.

-

Molecular Formula: C₁₂H₂₆[1]

-

Molecular Weight: 170.33 g/mol [1]

-

Canonical SMILES: CCC(C(C)C)C(CC)C(C)C[1]

-

InChI Key: WCPAKUFSQFCWTQ-UHFFFAOYSA-N[1]

The structure of this molecule is characterized by significant branching, which profoundly influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-dodecane.

Caption: 2D Chemical Structure of this compound.

Stereochemical Complexity

The structure of this compound contains four chiral centers at carbons 2, 3, 4, and 5. Each of these carbons is bonded to four different substituent groups, giving rise to a large number of possible stereoisomers (2⁴ = 16). The specific stereochemistry of a sample would significantly impact its chiroptical properties, although it has a lesser effect on bulk physical properties like boiling point and density. For many applications, it is used as a mixture of isomers.[2]

Physicochemical Properties

The high degree of branching in this compound results in a more compact molecular shape compared to its linear isomer, n-dodecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 5.6 | PubChem[1] |

| Boiling Point (Predicted) | 193.5 ± 3.0 °C | PubChem (via SpringerMaterials)[1] |

| Density (Predicted) | 0.768 ± 0.06 g/cm³ | PubChem[1] |

| Vapor Pressure (Predicted) | 0.8 ± 0.1 mmHg at 25°C | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

Synthesis and Purification

The targeted synthesis of a specific, highly-branched alkane like this compound is a non-trivial task that requires precise C-C bond formation, contrasting with industrial bulk methods like catalytic cracking or isomerization which produce complex mixtures.[4] A plausible laboratory approach would involve the coupling of smaller organometallic reagents.

Proposed Synthetic Workflow: Grignard Reagent Coupling

This protocol outlines a conceptual two-step synthesis starting from 3-chloro-2-methylpentane. The core logic is to form a key C-C bond between two C₆ fragments via a Grignard reaction followed by reduction.

Step 1: Synthesis of 3,4-Diethyl-2,5-dimethylhexan-3-ol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium suspension. Maintain a gentle reflux through controlled addition or gentle heating. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent, sec-hexylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-methyl-3-hexanone (1.0 eq) in anhydrous diethyl ether dropwise. The causality here is the nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon of the ketone.

-

Quenching: After the addition is complete and the reaction has stirred for 1-2 hours at room temperature, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,4-diethyl-2,5-dimethylhexan-3-ol.

Step 2: Deoxygenation of the Tertiary Alcohol to the Alkane

-

Barton-McCombie Deoxygenation: This is a reliable method for removing a hydroxyl group.

-

Thionoformate Formation: Dissolve the crude alcohol from Step 1 in an aprotic solvent (e.g., anhydrous toluene). Add phenyl chlorothionoformate (1.2 eq) and a base such as DMAP (catalytic) or pyridine (as solvent and base). Stir at room temperature until TLC or GC-MS analysis indicates complete conversion to the thionocarbonate intermediate.

-

Radical Reduction: To the solution of the thionocarbonate, add tributyltin hydride ((Bu)₃SnH) (1.5 eq) and a radical initiator such as AIBN (catalytic amount). Heat the mixture to reflux (approx. 80-110°C, depending on solvent). The tin hydride mediates a radical chain reaction that cleaves the C-O bond.

-

Final Workup: Cool the reaction mixture. Remove the tin byproducts, often by washing with aqueous KF or by column chromatography on silica gel. The solvent is removed under reduced pressure, and the resulting crude alkane is purified by fractional distillation to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis and Structural Verification

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes are characterized by extensive fragmentation. The molecular ion (M⁺) peak at m/z = 170 is expected to be of very low abundance or completely absent.[5] Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.[6]

Expected Fragmentation Pattern:

-

Cleavage: The C-C bonds at the heavily substituted C3 and C4 positions are prone to cleavage.

-

Major Fragments: Loss of an ethyl radical (M-29) to yield an ion at m/z 141, and loss of a propyl radical (M-43) to yield an ion at m/z 127 are likely. Further fragmentation would lead to a complex pattern of smaller alkyl cations (e.g., m/z = 43, 57, 71, 85).[5][6] The most stable carbocations formed will typically result in the most abundant peaks (the base peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's complex and asymmetric nature, the ¹H and ¹³C NMR spectra are expected to be complex, with many overlapping signals.

¹H NMR:

-

Chemical Shift Regions: All signals will appear in the characteristic alkane region of ~0.8-1.7 ppm.

-

Signal Multiplicity: The methyl protons (CH₃) will appear as doublets (if adjacent to a single CH) or triplets (if part of an ethyl group). The methylene (CH₂) and methine (CH) protons will show complex, overlapping multiplets due to coupling with multiple, non-equivalent neighboring protons.

¹³C NMR:

-

Signal Count: Due to stereoisomerism and the lack of symmetry, a mixture of isomers could show more than the 6 unique carbon signals expected for a single stereoisomer.

-

Predicted Chemical Shifts (for one diastereomer):

| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |

| C1, C6 (Primary CH₃) | ~11-15 | Standard terminal methyl groups. |

| C2, C5 (Secondary CH) | ~30-35 | Methine carbons adjacent to other alkyl groups. |

| C3, C4 (Tertiary CH) | ~40-48 | Highly substituted methine carbons, shifted downfield. |

| Methyls on C2, C5 | ~18-22 | Methyl groups on a secondary carbon. |

| Ethyl CH₂ | ~25-30 | Methylene groups in ethyl substituents. |

| Ethyl CH₃ | ~10-14 | Terminal methyls of the ethyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and dominated by C-H bond vibrations.[7]

-

C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl rock).[7] The absence of significant peaks outside these regions (e.g., no C=O, O-H, or C=C bands) is a strong confirmation of a pure, saturated alkane structure.

Applications and Relevance to Drug Development

While this compound does not have specific, high-profile applications, highly branched alkanes (isoparaffins) are valuable in several areas relevant to the pharmaceutical and chemical industries.

-

Inert Solvents and Media: Their low reactivity and specific solvency characteristics make them suitable as non-polar, aprotic solvents for organic synthesis or as reaction media where inertness is critical.[8]

-

Formulation Excipients: In drug development, hydrocarbons can be used in topical formulations like ointments and creams. More advanced structures, such as semifluorinated alkanes (SFAs), which combine alkane and perfluorocarbon segments, are emerging as novel drug carriers, especially in ophthalmology, due to their ability to dissolve lipophilic drugs and their unique interfacial properties.[9][10] The principles of using a biocompatible, non-polar liquid carrier are directly applicable.

-

Lubricants and Specialty Fluids: The branched structure imparts a low freezing point and specific viscosity, making such compounds useful as components in high-performance lubricants and hydraulic fluids, including those used in specialized laboratory and manufacturing equipment.[6]

-

Reference Standards: Pure isomers of complex alkanes serve as crucial reference standards in analytical chemistry, particularly in geochemistry and environmental analysis for identifying components in complex hydrocarbon mixtures.

Safety and Handling

As a C₁₂ hydrocarbon, this compound is a flammable liquid. Safe handling is paramount and should adhere to standard protocols for flammable organic compounds.

-

GHS Hazards (Predicted):

-

Flammable Liquid (Category 3 or 4)

-

Aspiration Hazard (Category 1)

-

Skin Irritant (Category 2)

-

May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure, Category 3)

-

Experimental Protocol for Safe Handling:

-

Engineering Controls: All handling of the liquid should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[11]

-

Ignition Source Control: Ensure the work area is completely free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment (stirrers, vacuum pumps).[11] Use spark-proof tools.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

-

Nitrile gloves

-

Chemical splash goggles

-

Flame-resistant lab coat

-

-

Grounding and Bonding: When transferring significant quantities of the liquid between metal containers, bond the containers together and ground the dispensing container to prevent the buildup of static electricity, which can ignite vapors.

-

Storage: Store in a tightly sealed, properly labeled container within a dedicated, ventilated flammable liquids storage cabinet. Segregate from oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills. Collect the absorbed material in a sealed container for proper hazardous waste disposal.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531.

- Lehmler, H. J., et al. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. J-STAGE.

- ResearchGate. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications.

- Rio de Janeiro Municipal Government. (n.d.). Branched Chain Alkanes.

- PubMed Central. (2023).

- BLD Pharm. (n.d.). 1069-33-6|2,5-Diaminohexanedioic acid.

- ChemicalBook. (n.d.). 3,4-DIMETHYLHEXANE(583-48-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,4-DIMETHYLHEXANE(583-48-2) IR Spectrum.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- ChemSrc. (2025). 3,4-diethyl-3,4-dimethylhexane | CAS#:62184-97-8.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane.

- Slideshare. (n.d.). pharmaceutical application of alkanesdocx.

- PubMed. (2017). Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition. PubMed.

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.

- Scribd. (n.d.). Alkanes Pharmaceutical Organic Chemistry | PDF.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Pearson+. (n.d.). Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep.

- ResearchGate. (n.d.). Effect of Chemical Structure on Secondary Organic Aerosol formation for C12 Alkanes.

- Wikipedia. (n.d.). Alkane.

- PubChem. (n.d.). 3,4-Diethyl-2,3,5-trimethylhexane.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- National Institute of Standards and Technology. (n.d.). 3,4-Diethyl hexane.

- ChemicalBook. (n.d.). 2,3-DIMETHYLHEXANE(584-94-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum.

- SpectraBase. (n.d.). 3,4-Diethyl-3,4-dimethylhexane - Optional[FTIR] - Spectrum.

- BenchChem. (n.d.). This compound | 62184-95-6.

- PubChem. (n.d.). 3,4-Diethyl-2,5-dimethylheptane.

- PrepChem.com. (n.d.). Synthesis of diethyl 2,5-dimethylcyclopentane-1,1-dicarboxylate.

- PrepChem.com. (n.d.). Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

Sources

- 1. This compound | C12H26 | CID 53423783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-DIMETHYLHEXANE(583-48-2) 13C NMR [m.chemicalbook.com]

- 6. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

3,4-Diethyl-2,5-dimethylhexane molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3,4-Diethyl-2,5-dimethylhexane

Abstract

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] As a structural isomer of dodecane, its unique architecture, characterized by significant steric crowding around its central bond, presents a compelling case study in advanced organic chemistry. The presence of two adjacent chiral centers gives rise to complex stereoisomerism, including enantiomeric pairs and a meso compound.[2] This guide provides a comprehensive analysis of its molecular structure, including a detailed examination of its stereochemical and conformational properties. We will explore the theoretical underpinnings of its spectroscopic signature, propose logical synthetic pathways, and offer field-proven protocols for its characterization. This document is intended for researchers and drug development professionals who require a deep understanding of complex acyclic structures and their implications for molecular design and reactivity.

Fundamental Molecular Identity

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name, this compound, precisely defines the molecule's connectivity. The name is deconstructed as follows:

-

-hexane : The longest continuous carbon chain contains six carbon atoms.

-

2,5-dimethyl- : Two methyl (-CH₃) groups are attached to the second and fifth carbons of the main chain.

-

3,4-diethyl- : Two ethyl (-CH₂CH₃) groups are attached to the third and fourth carbons of the main chain.

This arrangement results in a highly substituted structure with significant branching, particularly at the C3 and C4 positions.

Physicochemical Properties

The physical and chemical properties of alkanes are dictated by their molecular weight and intermolecular forces, primarily weak van der Waals forces. Increased branching tends to lower the boiling point compared to linear isomers due to a reduction in surface area available for these interactions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-95-6 | PubChem[1] |

| Boiling Point | Estimated ~180-190 °C | Inferred from related structures[3][4] |

| Density | Estimated ~0.76-0.78 g/mL | Inferred from related structures[3][4] |

Stereochemical Complexity: A Tale of Three Isomers

The core of this compound's structural intricacy lies in its stereochemistry. The carbons at positions 3 and 4 are stereogenic (chiral) centers, as each is bonded to four different groups: a hydrogen, an ethyl group, an isopropyl-like fragment (C2), and the rest of the substituted chain (C4).

Analysis of Stereoisomers

With two chiral centers, a maximum of 2² = 4 stereoisomers is possible. However, due to the symmetrical nature of the substitution pattern around the C3-C4 bond, these consist of one pair of enantiomers and one meso compound.

-

(3R,4R)-3,4-Diethyl-2,5-dimethylhexane : A chiral molecule.

-

(3S,4S)-3,4-Diethyl-2,5-dimethylhexane : The non-superimposable mirror image (enantiomer) of the (3R,4R) isomer.

-

(3R,4S)-3,4-Diethyl-2,5-dimethylhexane : This isomer possesses a plane of symmetry and is therefore achiral, despite having two chiral centers. This is a classic example of a meso compound.

The existence of these distinct spatial arrangements is critical in fields like pharmacology, where stereochemistry can dictate biological activity.

Visualization of Stereoisomers

The relationship between the enantiomers and the meso compound can be visualized to better understand their three-dimensional nature.

Caption: Stereochemical relationship between the isomers of this compound.

Conformational Analysis and Steric Hindrance

The high degree of substitution around the central C3-C4 bond imposes significant conformational restrictions. Rotation around this bond is governed by the energetic penalties of steric strain between the bulky substituents.

Rotational Isomers (Conformers)

Viewing the molecule down the C3-C4 axis using a Newman projection reveals the spatial interactions. The most stable conformations will be staggered, placing the large groups as far apart as possible. The anti-conformation, where the two isopropyl-like fragments (C1-C2-H and C5-C6-H) are 180° apart, would be the lowest energy state. Conversely, eclipsed conformations, where the substituents on C3 and C4 are aligned, are energetically unfavorable due to torsional and steric strain. The bulky ethyl groups further complicate this landscape, making a fully eclipsed conformation exceptionally high in energy. This steric hindrance is a defining feature of the molecule's reactivity, as it shields the C3-H and C4-H bonds from chemical attack.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR would be complex due to the presence of diastereotopic protons in the ethyl groups of the chiral isomers. However, for the symmetric meso compound, the spectrum would be simpler.

-

Methyl Protons (C1, C6) : These would appear as a doublet due to coupling with the adjacent C2/C5 proton.

-

Methylene Protons (-CH₂- of ethyl groups) : These protons are diastereotopic in the chiral isomers, leading to complex multiplets. In the meso form, they may appear as a more straightforward quartet.

-

Methine Protons (C2, C5) : These would be complex multiplets due to coupling with at least seven neighboring protons.

-

Methine Protons (C3, C4) : These would also be multiplets, heavily shielded by the surrounding alkyl groups.

-

Methyl Protons (-CH₃ of ethyl groups) : These would appear as a triplet, coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The number of unique carbon signals depends on the symmetry of the stereoisomer.

-

(3R,4R) and (3S,4S) Isomers : Due to their C₂ symmetry, one would expect 6 distinct carbon signals.

-

(3R,4S) Meso Isomer : The higher symmetry (presence of an inversion center) would also result in 6 signals, but with different chemical shifts compared to the chiral pair.

Synthetic Strategies

The synthesis of a highly branched, sterically hindered alkane like this compound requires a robust carbon-carbon bond-forming reaction. Retrosynthetic analysis points to the central C3-C4 bond as the most logical point of disconnection.

Retrosynthetic Analysis

Disconnecting the C3-C4 bond simplifies the target molecule into two identical 3-halo-2-methylpentane fragments. This suggests that a coupling reaction could form the desired backbone.

Caption: Retrosynthetic analysis highlighting the key C-C bond disconnection.

Proposed Forward Synthesis Protocol

A plausible route involves the coupling of a secondary alkyl halide, such as 3-bromo-2-methylpentane, using an organometallic approach like a Wurtz-type reaction with sodium metal or, more controllably, a Gilman coupling using a lithium dialkylcuprate.

Reaction: 2 x (3-bromo-2-methylpentane) + 2 Na → this compound + 2 NaBr

Causality : This approach is chosen because it efficiently constructs the sterically hindered C3-C4 bond. However, such reactions with secondary halides can be prone to side reactions like elimination, requiring careful control of reaction conditions. Enantioselective synthesis would require more advanced methods, possibly involving chiral auxiliaries to control the stereochemistry of the coupling reaction.[2]

Experimental Protocol: ¹H NMR Spectroscopic Analysis

This protocol outlines the standardized procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid alkane sample, applicable for the characterization of this compound.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural verification.

Materials:

-

Sample (~5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tube (high precision)

-

Pasteur pipette

-

Vortex mixer

Methodology:

-

Sample Preparation (Self-Validation System):

-

Accurately weigh approximately 5 mg of the purified alkane sample directly into a clean, dry vial.

-

Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm). The TMS signal provides a crucial reference point for chemical shift calibration.

-

Cap the vial and gently vortex for 10-15 seconds to ensure the sample is fully dissolved and the solution is homogeneous. A clear, single-phase solution is required for high-resolution spectra.

-

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent. The lock system compensates for any magnetic field drift, ensuring spectral stability over the acquisition time.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks and is typically an automated process on modern spectrometers.

-

-

Data Acquisition:

-

Acquire a standard, single-pulse ¹H NMR spectrum. Typical parameters for an alkane are:

-

Spectral Width: ~12 ppm

-

Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (increase for dilute samples)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons in different chemical environments.

-

Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling information.

-

Conclusion

This compound serves as an exemplary model for understanding the nuanced interplay of branching, stereochemistry, and conformational restriction in acyclic alkanes. Its structure, defined by two adjacent and highly substituted chiral centers, presents significant challenges and opportunities in stereoselective synthesis and detailed structural analysis. The principles outlined in this guide—from its fundamental identity to its spectroscopic and synthetic characteristics—provide a robust framework for professionals engaged in the design and analysis of complex organic molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethyl-2,4-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethyl-2,2-dimethylhexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Data.gov. (2025). Compound 526430: 3,4-Dimethyl-3,4-diethyl-hexane. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-3,4-diethyl-hexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-diethyl-2-methylhexane. Retrieved from [Link]

-

YouTube. (2023). How the name;. 3-ethyl-2,5-dimethylhexane, was gotten. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would synthesize the following: f. 2,5-dimethylhexane from a four-carbon alkyl halide. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-diethylhexane. Retrieved from [Link]

-

YouTube. (2024). Draw the Structure for 3,4-Dimethyhexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α,α,α',α'-TETRAMETHYLTETRAMETHYLENE GLYCOL. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 3,4-Diethyl-2,5-dimethylhexane

Abstract

The systematic nomenclature of organic compounds, governed by the International Union of Pure and Applied Chemistry (IUPAC), is a cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. For drug development professionals and researchers, a precise understanding of this system is not merely academic; it is essential for database searching, patent filing, and regulatory submissions. This guide provides a detailed analysis of the IUPAC nomenclature for the highly branched alkane, 3,4-Diethyl-2,5-dimethylhexane. We will deconstruct the naming process, applying the fundamental rules and, critically, the tie-breaking procedures required for complex, symmetrical molecules. This analysis serves as a masterclass in applying systematic nomenclature principles, demonstrating the logic that ensures consistency and accuracy in chemical identification.

Foundational Principles of Alkane Nomenclature

Before dissecting our target molecule, it is imperative to establish the hierarchical rules that govern the naming of any branched alkane. These protocols are applied sequentially to resolve ambiguity.

-

The Parent Chain Rule : The foundation of the name is the longest continuous chain of carbon atoms.[1][2][3] This chain is not always the most obvious linear path.

-

The Lowest Locant Rule : The parent chain is numbered to assign the lowest possible numbers (locants) to the substituents. This is not determined by the sum of the locants, but by comparing the locant sets term-by-term and selecting the set that has the lowest number at the first point of difference.[4][5]

-

Naming and Ordering Substituents : All groups attached to the parent chain are named as substituents (e.g., alkyl groups, ending in "-yl").[6][7] When assembling the final name, these substituents are listed in alphabetical order.[2][8] Multiplicative prefixes such as "di-", "tri-", and "tetra-" are used for identical substituents but are ignored during alphabetization.[2]

These core principles are sufficient for simple molecules, but complex structures often present ambiguities that require the application of specific tie-breaking rules, as we shall see with the target compound.

Systematic Analysis of this compound

The name "this compound" implies a six-carbon parent chain with four substituents. Our first task is to validate this assumption by rigorously applying the IUPAC rules to its structure.

Molecular Structure:

Figure 1: Chemical structure of the target molecule.

Experimental Protocol: Systematic Name Derivation

This section details the step-by-step methodology to derive the correct IUPAC name, demonstrating the causality behind each decision.

Objective

To determine the systematic and unambiguous IUPAC name for the provided chemical structure.

Methodology

Step 3.2.1: Identification of the Parent Chain

-

Procedure: All possible continuous carbon chains within the molecule were enumerated.

-

Path A (Linear): The horizontal chain contains 6 carbons .

-

Path B (Incorporating an Ethyl Group): A chain starting from the terminal carbon of the C3-ethyl group and proceeding to the C6-CH₃ group contains 6 carbons .

-

Path C (Incorporating both Ethyl Groups): A chain traced from the terminal carbon of the C3-ethyl group to the terminal carbon of the C4-ethyl group contains 6 carbons .

-

-

Analysis: A tie in the maximum chain length (6 carbons) is observed. The IUPAC tie-breaker rule states that if two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent.[3]

-

Chain A ("hexane"): This chain has four attached groups: a methyl at C2, an ethyl at C3, an ethyl at C4, and a methyl at C5. Total: 4 substituents.

-

Chain B (also "hexane"): This chain has three attached groups: an isopropyl group at C3, an ethyl group at C4, and a methyl group at C5. Total: 3 substituents.

-

Caption: Selection of the parent chain based on the number of substituents.

Step 3.2.2: Numbering of the Parent Chain

-

Procedure: The six-carbon parent chain was numbered from both directions to determine the locants for the substituents.

-

Numbering Left-to-Right: Substituents are located at positions 2 (methyl), 3 (ethyl), 4 (ethyl), and 5 (methyl). The resulting locant set is {2, 3, 4, 5} .

-

Numbering Right-to-Left: Substituents are located at positions 2 (methyl), 3 (ethyl), 4 (ethyl), and 5 (methyl). The resulting locant set is {2, 3, 4, 5} .

-

-

Analysis: The locant sets generated from both numbering directions are identical. Therefore, the "first point of difference" rule does not resolve the ambiguity. The next tie-breaker rule requires assigning the lowest number to the substituent that appears first in alphabetical order.[3][8]

-

The substituents are "ethyl" and "methyl". Alphabetically, ethyl comes before methyl.

-

Numbering Left-to-Right: The first alphabetical substituent (ethyl) is at position C3 .

-

Numbering Right-to-Left: The first alphabetical substituent (ethyl) is also at position C3 .

-

Caption: Numbered parent chain with identified substituents.

Step 3.2.3: Assembly of the Final IUPAC Name

-

Identify and Group Substituents:

-

Two methyl groups are present: dimethyl .

-

Two ethyl groups are present: diethyl .

-

-

Alphabetize Substituents:

-

"Diethyl" comes before "dimethyl" alphabetically (ignoring the "di-" prefix).[2]

-

-

Assign Locants and Combine:

-

The ethyl groups are on carbons 3 and 4: 3,4-diethyl .

-

The methyl groups are on carbons 2 and 5: 2,5-dimethyl .

-

-

Construct the Full Name: The alphabetized and located substituents are placed before the parent chain name.

-

Final Name: this compound

-

Conclusion and Field Insights

The systematic application of IUPAC rules confirms that This compound is the correct and unambiguous name for the given structure. This exercise highlights a critical insight for professionals in the field: apparent simplicity can mask significant complexity. While the initial name seemed straightforward, its validation required a rigorous application of tie-breaking rules—first for the selection of the parent chain (most substituents) and second for its numbering (alphabetical precedence). Misinterpreting these rules, such as defaulting to the "lowest sum of locants" (an incorrect but common shortcut), could lead to an erroneous name like 2,5-diethyl-3,4-dimethylhexane, which would be incorrect as it violates the alphabetical tie-breaking rule for numbering.[4][5]

For researchers and developers, this level of rigor is non-negotiable. An incorrect IUPAC name can lead to failed literature searches, invalid patent claims, and confusion in regulatory documentation. The self-validating system of IUPAC nomenclature, when followed precisely, provides the universal standard needed for clear scientific and commercial communication.

References

-

Naming Alkanes . (2023). Chemistry LibreTexts. [Link]

-

Alphabetising substituents . University of Calgary. [Link]

-

How to name organic compounds using the IUPAC rules . Michigan State University Department of Chemistry. [Link]

-

IUPAC Alkane Nomenclature Rules in a Nutshell . St. Olaf College. [Link]

-

Nomenclature of Alkanes . (2023). Chemistry LibreTexts. [Link]

-

Nomenclature of Alkanes | MCC Organic Chemistry . Lumen Learning. [Link]

-

Nomenclature rules . University of Calgary. [Link]

-

Naming Branched Alkanes . (2021). Study.com. [Link]

-

IUPAC nomenclature: "Smallest sum of locants"? . (2015). Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 8. IUPAC Rules [chem.uiuc.edu]

An In-depth Technical Guide to the Thermodynamic Stability of Branched Alkanes

Abstract

It is a foundational principle in organic chemistry that branched alkanes exhibit greater thermodynamic stability compared to their linear isomers. This guide provides a comprehensive exploration of the principles governing this phenomenon, intended for researchers, scientists, and professionals in drug development. We will dissect the intricate balance of intramolecular forces, including steric strain and stabilizing electronic effects, that dictates the potential energy of alkane isomers. This paper moves beyond simplistic explanations to investigate advanced concepts such as protobranching, electron correlation, and sigma bond delocalization. Furthermore, we provide a detailed experimental protocol for determining thermodynamic stability via combustion calorimetry and discuss the role of modern computational methods in this field of study.

The Fundamental Principle: Branching Enhances Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a more stable compound possesses a lower internal energy. For isomeric alkanes, which share the same molecular formula, the arrangement of atoms dictates this internal energy. The universally observed trend is that as the degree of branching in an alkane's carbon skeleton increases, its thermodynamic stability increases.[1][2][3][4]

This stability is quantitatively assessed through thermochemical data, primarily the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c).

-

Enthalpy of Formation (ΔH°f): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) ΔH°f signifies a lower potential energy and thus, greater stability.

-

Enthalpy of Combustion (ΔH°c): This is the heat released when one mole of a substance is completely burned in oxygen. Since all isomers of an alkane combust to form the same products (CO₂ and H₂O), the isomer with the lower initial potential energy (the more stable one) will release less heat.[3][5][6] Therefore, a less negative ΔH°c corresponds to greater stability.

The following diagram illustrates this inverse relationship between stability and the heat of combustion for the isomers of butane.

Caption: Steric strain in the gauche conformation of n-butane.

Dominant Stabilizing Factors: Electronic Effects

Contrary to early theories, steric repulsion alone does not explain the stability of branched alkanes. [7][8]Advanced computational studies have demonstrated that stabilizing electronic effects, which are more pronounced in branched structures, are the primary cause. [2][7]

-

Electron Correlation & The Protobranching Model: The "alkane branching effect" is largely attributed to medium-range electron correlation. [9][10]This refers to the correlated movement of electrons in orbitals that are spatially close but not directly bonded. In branched alkanes, the more compact structure brings more atoms into a 1,3-relationship (a "protobranch"). The resulting interactions between electrons in these 1,3-alkyl groups are stabilizing and are maximized in highly branched systems. [9]

-

Sigma Bond Delocalization (σ → σ):* Another significant stabilizing factor is a form of intramolecular electron delocalization. Electrons in a filled carbon-carbon sigma bonding orbital (σ) can delocalize into an adjacent, empty anti-bonding orbital (σ). This interaction, particularly the geminal σ(C-C) → σ(C-C) type, is more prevalent in the geometries of branched alkanes and leads to a net lowering of the molecule's energy. [7][8]This can be conceptualized as being related to hyperconjugation and inductive effects, where tertiary and quaternary carbons better stabilize the overall structure. [11]

Quantitative Comparison: Heats of Combustion for Pentane and Hexane Isomers

The theoretical principles are clearly borne out by experimental data. As branching increases, the heat of combustion decreases, signifying greater stability. [3][4] Table 1: Thermodynamic Data for Pentane (C₅H₁₂) Isomers

| Isomer | Structure | Degree of Branching | Heat of Combustion (ΔH°c) (kJ/mol) | Relative Stability |

|---|---|---|---|---|

| n-Pentane | Straight-chain | None | -3509 [3] | Least Stable |

| Isopentane (2-Methylbutane) | Branched | One | -3506 [3] | Intermediate |

| Neopentane (2,2-Dimethylpropane) | Highly Branched | Two | -3492 [3]| Most Stable |

Table 2: Thermodynamic Data for Hexane (C₆H₁₄) Isomers

| Isomer | Structure | Degree of Branching | Heat of Combustion (ΔH°c) (kJ/mol) | Relative Stability |

|---|---|---|---|---|

| n-Hexane | Straight-chain | None | -4163 [4] | Least Stable |

| 2-Methylpentane | Branched | One | -4158 [4] | Intermediate |

| 2,2-Dimethylbutane | Highly Branched | Two | -4154 [4]| Most Stable |

Experimental Protocol: Determination of Stability via Combustion Calorimetry

The heat of combustion is determined experimentally using a bomb calorimeter. This apparatus measures the heat evolved from a reaction at a constant volume.

Workflow for Combustion Calorimetry

Caption: Experimental workflow for bomb calorimetry.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the liquid alkane isomer into a quartz crucible.

-

Place the crucible inside the stainless-steel decomposition vessel (the "bomb").

-

Attach a nickel-chromium fuse wire so that it is in contact with the sample.

-

-

Assembly and Pressurization:

-

Carefully seal the bomb.

-

Purge the bomb with pure oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with oxygen to approximately 30 atm.

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Add a precise, known mass of purified water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, placing the lid on with the stirrer and thermometer positioned correctly.

-

-

Temperature Measurement and Ignition:

-

Allow the system to reach thermal equilibrium for 5-10 minutes while stirring.

-

Record the water temperature at regular intervals (e.g., every 30 seconds) for 5 minutes to establish a stable initial baseline (T_initial). [12][13] * Ignite the sample by passing an electrical current through the fuse wire. [14]

-

-

Data Acquisition:

-

Continue to record the temperature at regular intervals as it rises rapidly.

-

Once the temperature peaks, continue recording for another 5-10 minutes as it slowly cools to establish a final baseline.

-

The maximum recorded temperature is T_final.

-

-

Calculation:

-

Calculate the temperature change (ΔT = T_final - T_initial), applying corrections for heat exchange with the surroundings if necessary.

-

Calculate the total heat released (q_total) using the known heat capacity of the calorimeter system (C_cal), which is determined separately using a standard like benzoic acid.

-

q_total = C_cal × ΔT [14] * The heat of reaction (q_rxn) is the negative of the heat absorbed by the calorimeter (q_rxn = -q_total).

-

-

Calculate the molar enthalpy of combustion (ΔH°c) by dividing q_rxn by the number of moles of the alkane sample combusted.

-

The Role of Computational Chemistry

While calorimetry provides essential experimental data, modern computational chemistry offers powerful tools to predict and analyze alkane stability. [15][16]Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., MP2, MP4) can accurately compute the heats of formation for various isomers. [2][16]These computational approaches allow for the partitioning of molecular energy, enabling researchers to dissect the specific contributions of steric strain, electron correlation, and other electronic effects to the overall stability of a molecule. [2][8]

Conclusion

The greater thermodynamic stability of branched alkanes over their linear isomers is a well-established principle rooted in a sophisticated interplay of intramolecular forces. While steric hindrance in the form of gauche interactions contributes to the relative instability of straight-chain conformers, it is the dominant stabilizing electronic effects in branched structures that are ultimately decisive. These effects, primarily medium-range electron correlation and sigma bond delocalization, result in a lower net potential energy for branched molecules. This fundamental concept is consistently verified by experimental data from combustion calorimetry, which shows a decrease in the exothermic heat of combustion with increased branching. The synergy between empirical measurement and advanced computational analysis continues to deepen our understanding of the subtle structural factors that govern molecular stability.

References

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952-9. Available from: [Link]

-

Fiveable. (n.d.). Branched Alkanes Definition. Retrieved from [Link]

-

Gronert, S. (2010). Origin of stability in branched alkanes. Chemistry – A European Journal, 16(23), 6942-9. Available from: [Link]

-

Chemistry Stack Exchange. (2019). Deciding the order of heat of combustion of isomeric alkanes. Retrieved from [Link]

-

Domalski, E. S., & Hearing, E. D. (1993). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 22(4), 805-1159. Available from: [Link]

-

Gronert, S. (2010). Origin of stability in branched alkanes. Chemistry, 16(23), 6942-9. Available from: [Link]

-

Chen, X., & Klauda, J. B. (2011). Adjacent Gauche Stabilization in Linear Alkanes: Implications for Polymer Models and Conformational Analysis. The Journal of Physical Chemistry B, 115(25), 8139-44. Available from: [Link]

-

Fiveable. (n.d.). Conformations of Other Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3.7: Conformations of Other Alkanes. Retrieved from [Link]

-

Study.com. (2021). Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Why is a branched alkane more stable than the straight-chain isomer?. Retrieved from [Link]

-

Domalski, E. S., & Hearing, E. D. (1993). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. Journal of Physical and Chemical Reference Data, 22(4), 805. Available from: [Link]

-

McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(35), 13008-14. Available from: [Link]

-

OpenOChem Learn. (n.d.). Conformations of Cyclic Alkanes. Retrieved from [Link]

-

Filo. (n.d.). Stability of Alkanes. Retrieved from [Link]

-

Quora. (n.d.). Which type of alkanes are more reactive: straight-chain or branched-chain?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Number of gauche interactions in an alkane. Retrieved from [Link]

-

McKee, W. C., & Schleyer, P. v. R. (2013). Correlation Effects on the Relative Stabilities of Alkanes. Journal of the American Chemical Society, 135(35), 13008-13014. Available from: [Link]

-

LibreTexts. (n.d.). 2.8 Conformations of Other Alkanes. Retrieved from [Link]

-

Khan Academy. (n.d.). Heats of combustion of alkanes. Retrieved from [Link]

-

The Chemistry Tutor. (2023). Measuring Enthalpy of Combustion Using Calorimetry. Retrieved from [Link]

-

Lii, J.-H., & Allinger, N. L. (2009). On the Heats of Formation of Alkanes. Journal of the Mexican Chemical Society, 53(3), 96-109. Available from: [Link]

-

Lii, J.-H., & Allinger, N. L. (2009). On the Heats of Formation of Alkanes. Journal of the Mexican Chemical Society, 53(3). Available from: [Link]

-

SnapRevise. (n.d.). Combustion Calorimetry. Retrieved from [Link]

-

CourseNotes. (n.d.). Calorimetry, Fuels. Retrieved from [Link]

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. Origin of stability in branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Question: Stability of Alkanes Explain the factors affecting the stabili.. [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. course-notes.org [course-notes.org]

- 15. scielo.org.mx [scielo.org.mx]

- 16. On the Heats of Formation of Alkanes | Journal of the Mexican Chemical Society [jmcs.org.mx]

Conformational analysis of 3,4-Diethyl-2,5-dimethylhexane

An In-depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-2,5-dimethylhexane

Abstract

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule, is a cornerstone of modern chemical and pharmaceutical sciences. The specific shape, or conformation, a molecule predominantly adopts dictates its physical properties and biological activity. This guide provides a comprehensive technical examination of the conformational landscape of this compound, a highly branched acyclic alkane. By focusing on the central C3-C4 bond, we will dissect the energetic factors governing its rotational isomers, employing Newman projections, semi-quantitative energy estimations, and a detailed computational workflow. This analysis serves as an advanced model for researchers and professionals engaged in molecular design, drug development, and materials science, where a profound understanding of molecular geometry is paramount.

Foundational Principles of Conformational Analysis

The rotation around single (sigma) bonds allows a molecule to adopt various spatial arrangements known as conformations.[1][2] These different arrangements are not all energetically equivalent. The relative stability of any given conformer is determined by a delicate balance of destabilizing forces, primarily torsional and steric strain.

-

Torsional Strain: This arises from the repulsion between the electron clouds of bonds on adjacent atoms. It is maximized when bonds are in an eclipsed arrangement (0° dihedral angle) and minimized in a staggered conformation (60° dihedral angle).[1][2][3] The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol (2.9 kcal/mol), which represents the energy barrier to rotation.[1]

-

Steric Strain (or Steric Hindrance): This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii permit.[4][5] Steric strain is particularly significant when bulky groups are positioned near each other. A classic example is the gauche conformation of butane, where the two methyl groups are staggered but adjacent (60° dihedral angle), resulting in a steric strain of about 3.8 kJ/mol (0.9 kcal/mol) compared to the anti conformation where they are 180° apart.[2][5][6][7]

To visualize and analyze these interactions, the Newman projection is an indispensable tool, allowing us to look down a specific carbon-carbon bond and observe the relative orientations of the substituents on the front and back carbons.[1][6]

Structural Dissection of this compound

The molecule , this compound, presents a sterically congested environment around its central C3-C4 bond. The substituents attached to C3 and C4 are identical: a hydrogen atom, an ethyl group (-CH₂CH₃), and an isopropyl group (-CH(CH₃)₂).

The conformational analysis, therefore, involves rotating the C3-C4 bond and evaluating the resulting steric and torsional interactions between these three pairs of substituents. The isopropyl groups are the bulkiest, followed by the ethyl groups, and finally the hydrogen atoms. The primary determinant of conformational stability will be the minimization of interactions involving the large isopropyl groups.

Analysis of Key Rotational Conformers via Newman Projections

We will analyze the conformations by rotating the back carbon (C4) in 60° increments while keeping the front carbon (C3) fixed.

Staggered Conformations (Energy Minima)

Staggered conformations are energy minima where torsional strain is negligible.[7] However, their relative stabilities are dictated by steric strain.

-

Conformer A: Anti-periplanar (The Global Minimum): The most stable conformation arranges the two largest substituents, the isopropyl groups, 180° apart (anti). In this arrangement, the significant steric repulsion between them is completely avoided. The remaining substituents engage in two ethyl-ethyl gauche interactions and two ethyl-isopropyl gauche interactions, but avoiding the far more destabilizing isopropyl-isopropyl gauche interaction makes this the lowest energy state.

-

Conformer B: Gauche: Rotating the back carbon by 60° from the anti-periplanar conformation places one isopropyl group gauche to the other. This introduces a severe steric clash, making this conformer significantly higher in energy than the anti-periplanar form. There are also gauche interactions between ethyl/isopropyl and ethyl/ethyl groups.

Eclipsed Conformations (Energy Maxima)

Eclipsed conformations represent energy maxima and act as rotational barriers.[8] They suffer from both torsional strain and severe steric strain.

-

Conformer C: Syn-periplanar (The Global Maximum): The least stable conformation occurs when the two bulky isopropyl groups are eclipsed (0° dihedral angle). This syn-periplanar arrangement results in maximum torsional and steric strain, creating a very high energy barrier. The ethyl groups and hydrogens are also eclipsed with each other.

-

Other Eclipsed Conformations: Other eclipsed forms, such as one where an isopropyl group eclipses an ethyl group, are also high in energy but are more stable than the syn-periplanar conformation where the two largest groups are superimposed.

Visualization of Key Conformations

The following diagram illustrates the Newman projections for the most stable (Anti-periplanar) and least stable (Syn-periplanar) conformations.

Caption: Newman projections of the lowest and highest energy conformers.

Semi-Quantitative Energy Analysis

To quantify the energy differences, we can use established energy costs for various steric and torsional interactions. While precise values for larger groups can vary, the following table provides a reliable basis for estimation.

| Interaction Type | Destabilization Energy (kJ/mol) | Destabilization Energy (kcal/mol) | Source(s) |

| H ↔ H eclipsed | 4.0 | 1.0 | [6][9] |

| H ↔ CH₃ eclipsed | 6.0 | 1.4 | [6] |

| CH₃ ↔ CH₃ eclipsed | 11.0 | 2.6 | [2][10] |

| CH₃ ↔ CH₃ gauche | 3.8 | 0.9 | [2][6][10] |

| C₂H₅ ↔ C₂H₅ gauche | ~4.2 | ~1.0 | - |

| i-Pr ↔ i-Pr gauche | >20 | >4.8 | - |

| i-Pr ↔ i-Pr eclipsed | >40 | >9.6 | - |

Note: Values for ethyl and isopropyl interactions are estimates based on increasing steric bulk and are expected to be significantly higher than for methyl groups. The i-Pr ↔ i-Pr gauche interaction is particularly destabilizing.

Based on these values, the anti-periplanar conformation (A) avoids the highly penalizing i-Pr ↔ i-Pr gauche interaction. In contrast, the gauche conformation (B) incurs this large energy penalty, making it substantially less stable. The syn-periplanar eclipsed conformation (C) is astronomically high in energy due to the direct eclipsing of the two largest groups, in addition to other eclipsing interactions.

Potential Energy Diagram

The relationship between the dihedral angle and the potential energy can be visualized in the following diagram.

Caption: Qualitative potential energy diagram for C3-C4 bond rotation.

Protocol for Computational Conformational Analysis

For a rigorous and quantitative analysis, computational chemistry methods are indispensable.[11] The following protocol outlines a standard, field-proven workflow for identifying and ranking the stability of conformers.

Step-by-Step Methodology

-

2D to 3D Structure Generation:

-

Action: Draw the 2D structure of this compound in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

-

Causality: This provides the correct atomic connectivity as the starting point for 3D model generation.

-

-

Initial Geometry Optimization:

-

Action: Convert the 2D structure to a 3D model and perform an initial geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF.

-

Causality: This quick optimization step generates a reasonable 3D structure with proper bond lengths and angles, providing a good starting point for the more demanding conformational search.

-

-

Systematic Conformational Search:

-

Action: Define the C2-C3-C4-C5 dihedral angle as the rotational axis. Systematically rotate this bond in defined increments (e.g., 15° or 30°). At each increment, perform a constrained geometry optimization on the rest of the molecule.

-

Causality: This systematic search ensures that the entire conformational space around the bond of interest is explored, allowing for the identification of all potential energy minima (stable conformers) and maxima (transition states).

-

-

Unconstrained Optimization of Minima:

-

Action: Take the unique low-energy structures identified from the systematic search and perform a full, unconstrained geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[12]

-

Causality: DFT provides a much more accurate description of the electronic structure and, therefore, a more reliable geometry and relative energy for each conformer compared to molecular mechanics.

-

-

Frequency Calculation and Thermodynamic Analysis:

-

Action: For each optimized structure, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G*).

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[12] Furthermore, this calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of the Gibbs Free Energy (ΔG), which is the most accurate predictor of conformer populations at a given temperature.

-

-

Data Analysis and Ranking:

-

Action: Rank the conformers based on their calculated relative Gibbs Free Energies. The conformer with the lowest ΔG is the most stable and will be the most populated at equilibrium.

-

Causality: This provides the final, quantitative assessment of the conformational landscape, allowing for precise predictions of the molecule's preferred shape and the energy barriers between different conformations.

-

Computational Workflow Diagram

Caption: A standard workflow for computational conformational analysis.

Significance in a Broader Context

The principles demonstrated through the analysis of this compound are universally applicable.

-

Drug Development: The three-dimensional shape of a drug molecule is critical for its ability to bind to a biological target. A molecule's lowest energy conformation is often, though not always, its "bioactive conformation." Understanding the energetic cost of adopting other conformations is crucial for designing potent and selective drugs.[13]

-

Materials Science: The properties of molecular crystals, polymers, and other organic materials are heavily influenced by the preferred conformations of their constituent molecules. The way molecules pack together, which dictates properties like melting point, solubility, and mechanical strength, is a direct consequence of their intrinsic conformational preferences.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by steric hindrance. The molecule overwhelmingly prefers the staggered, anti-periplanar conformation where its two largest substituents—the isopropyl groups—are positioned 180° apart to minimize steric strain. All other conformations, particularly the eclipsed forms, are significantly destabilized by severe steric and torsional penalties. This in-depth guide illustrates that through a combination of fundamental principles, visualization tools like Newman projections, and rigorous computational protocols, a detailed and predictive understanding of a molecule's three-dimensional structure can be achieved. This knowledge is fundamental for rational design and problem-solving across the chemical sciences.

References

-

Wikipedia. A value. [Link]

-

Grokipedia. A value. [Link]

-

Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Alkanes – Organic Chemistry. [Link]

-

Fiveable. A-Value Definition - Organic Chemistry Key Term. [Link]

-

Master Organic Chemistry. (2020). Newman Projection of Butane (and Gauche Conformation). [Link]

-

Fiveable. Conformations of Other Alkanes | Organic Chemistry Class Notes. [Link]

-

University of Illinois. Alkanes. [Link]

-

Computational Chemistry Online. Conformational Sampling. [Link]

-

Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

Bohrium. Automated conformational analysis: Directed conformational search using the A algorithm*. [Link]

-

Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1. [Link]

-

Khan Academy. Newman projection practice 1 (video). [Link]

-

Study.com. Calculating Energy Difference Between Chair Conformations. [Link]

-

Organic-Chemistry.org. A Values - Stereochemical and Conformational Isomerism. [Link]

-

National Institutes of Health (NIH). (2020). Computational methods for exploring protein conformations. [Link]

-

OpenOChem Learn. Steric Strain. [Link]

-

Khan Academy. Conformational analysis of butane (video). [Link]

-

University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

-

NC State University Libraries. 3.7 Conformations of Other Alkanes. [Link]